molecular formula C17H22N2OS B2514555 N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide CAS No. 333774-34-8

N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide

Cat. No.: B2514555
CAS No.: 333774-34-8
M. Wt: 302.44
InChI Key: HDVCBLILSKPFSK-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. This compound is characterized by the presence of a benzamide group attached to a thiophene ring, which is further substituted with dimethyl and propan-2-ylamino groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the dimethyl and propan-2-ylamino groups. This can be achieved using appropriate alkylating agents under basic conditions.

    Amidation Reaction: The final step involves the coupling of the substituted thiophene with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions are used for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Various substituted derivatives: From electrophilic substitution reactions.

Scientific Research Applications

N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.

    Benzamide Derivatives: Compounds such as N-(2-methylphenyl)benzamide and N-(4-methylphenyl)benzamide are structurally related.

Uniqueness: N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide is unique due to the specific combination of substituents on the thiophene ring and the presence of the benzamide group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-11(2)18-10-15-12(3)13(4)21-17(15)19-16(20)14-8-6-5-7-9-14/h5-9,11,18H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCBLILSKPFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CNC(C)C)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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